molecular formula C20H17ClFN3O3S B2745790 N-(5-chloro-2-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900006-81-7

N-(5-chloro-2-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2745790
M. Wt: 433.88
InChI Key: KGPIVDKVMIQSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds with complex structures similar to the specified chemical are often synthesized for their potential pharmacological properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity (K. Sunder, Jayapal Maleraju, 2013). This suggests that structurally complex acetamides could have potential therapeutic uses.

Environmental Impact and Metabolism

Research on chloroacetamide herbicides and their metabolism in human and rat liver microsomes (S. Coleman et al., 2000) might offer insights into how related compounds could behave in biological systems and their potential environmental impacts. The metabolism pathways and the involvement of cytochrome P450 enzymes provide a basis for understanding the biotransformation of complex chemicals, potentially including the target compound.

Anticancer and Antiviral Properties

Derivatives similar in structure to the target compound have been explored for their anticancer and antiviral properties. For example, 2‐Pyrazoline‐Substituted 4‐Thiazolidinones have shown selective inhibition of leukemia cell lines and activity against Tacaribe virus strain (D. Havrylyuk et al., 2013). This suggests the potential for structurally related compounds to be developed as therapeutic agents against specific diseases.

Analytical and Detection Methods

Studies on the detection of herbicides and their metabolites (L. Zimmerman et al., 2002) could provide a framework for developing analytical methods for related compounds, aiding in environmental monitoring and understanding the degradation pathways of complex organic chemicals.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-12-3-5-14(10-15(12)22)25-8-7-23-19(20(25)27)29-11-18(26)24-16-9-13(21)4-6-17(16)28-2/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPIVDKVMIQSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

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